molecular formula C8H10ClN3 B3100628 Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride CAS No. 1373223-19-8

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

Cat. No. B3100628
M. Wt: 183.64
InChI Key: SCKJTVSGKKIXEJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11 (8)6-7;;/h1-4,6H,5,9H2;2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride were not found in the available literature, imidazopyridines in general have been synthesized through various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride include a molecular weight of 220.1 . It is a solid at room temperature . The compound should be stored in an inert atmosphere .

Scientific Research Applications

Therapeutic Applications

Imidazo[1,2-a]pyridine is a key bicyclic heterocyclic ring recognized for its wide range of applications in medicinal chemistry. It shows promise in areas such as anticancer, antimicrobial, antiviral, antidiabetic, and anticonvulsant therapies. This scaffold is present in various marketed preparations like zolimidine and zolpidem. Recent efforts have focused on structural modifications of this scaffold to develop novel therapeutic agents, expanding the potential of drug-like chemical libraries for biological screening and new therapeutic discoveries (Deep et al., 2016).

Pharmacological Properties

Research has delved into the pharmacological properties of the imidazo[1,2-a]pyridine scaffold, highlighting its importance in medicinal chemistry. The structure has been explored for enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating its versatility and potential for various pharmacological applications (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization

Advancements in synthesis and functionalization of imidazo[1,2-a]pyridines have been significant. The use of inexpensive catalysts and mild reaction conditions are crucial in pharmaceutical applications. Recent methods emphasize the development of functionalized imidazo[1,2-a]pyridine derivatives, aiming to enhance biological activity (Ravi & Adimurthy, 2017).

Anticancer Potential

The imidazo[1,2-a]pyridine system has shown significant anticancer activity. Various analogues based on this scaffold are being used as lead molecules and are currently under human clinical trials, suggesting its potential as a novel anticancer agent (Goel, Luxami, & Paul, 2016).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential as treatments for heart and circulatory failures, and many are under development for pharmaceutical uses. Specific derivatives have demonstrated strong AChE inhibition, suggesting their potential in treating conditions related to acetylcholinesterase activity (Kwong et al., 2019).

Safety And Hazards

The safety information available for Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJTVSGKKIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W McCoull, S Boyd, MR Brown, M Coen… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of Mer and Axl kinases has been implicated as a potential way to improve the efficacy of current immuno-oncology therapeutics by restoring the innate immune response in the …
Number of citations: 10 pubs.acs.org
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org

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